molecular formula C8H14N2O B1674172 4-(3-ethoxypropyl)-3H-imidazole

4-(3-ethoxypropyl)-3H-imidazole

Cat. No.: B1674172
M. Wt: 154.21 g/mol
InChI Key: RSHKAUMLIJVWFJ-UHFFFAOYSA-N
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Description

FUB-130, also known as PD051184, is a synthetic compound that acts as a high-affinity antagonist for histamine H3 receptors. It has been studied for its potential therapeutic applications, particularly in the modulation of histamine-related activities in the central nervous system. The compound is known for its ability to inhibit histamine uptake, making it a valuable tool in pharmacological research .

Preparation Methods

The synthesis of FUB-130 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:

    Formation of the Core Structure: The initial step involves the synthesis of the core indazole structure.

    Functional Group Introduction: Specific functional groups, such as fluorobenzyl and carbonyl groups, are introduced to the core structure through various chemical reactions.

    Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

Chemical Reactions Analysis

FUB-130 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: Substitution reactions, particularly involving the fluorobenzyl group, are common in the synthesis and modification of FUB-130.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

FUB-130 has several scientific research applications, including:

    Pharmacological Research: It is used to study the histamine H3 receptor and its role in various physiological processes.

    Neuroscience: The compound is valuable in research related to the central nervous system, particularly in understanding the regulation of neurotransmitter release.

    Drug Development: FUB-130 serves as a lead compound for the development of new therapeutic agents targeting histamine receptors.

    Toxicology: It is used in toxicological studies to understand its effects and potential risks.

Mechanism of Action

FUB-130 exerts its effects by binding to histamine H3 receptors, which are primarily found in the central nervous system. By acting as an antagonist, it inhibits the uptake of histamine, thereby modulating the release of various neurotransmitters. This action affects several molecular pathways involved in cognitive functions, sleep-wake regulation, and other central nervous system activities .

Comparison with Similar Compounds

FUB-130 is similar to other histamine H3 receptor antagonists, such as iodoproxyfan and carboperamide. it is unique in its high affinity and potency in inhibiting histamine uptake. Similar compounds include:

FUB-130 stands out due to its high potency and effectiveness in modulating histamine-related activities, making it a valuable compound in both research and potential therapeutic applications.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

5-(3-ethoxypropyl)-1H-imidazole

InChI

InChI=1S/C8H14N2O/c1-2-11-5-3-4-8-6-9-7-10-8/h6-7H,2-5H2,1H3,(H,9,10)

InChI Key

RSHKAUMLIJVWFJ-UHFFFAOYSA-N

SMILES

CCOCCCC1=CN=CN1

Canonical SMILES

CCOCCCC1=CN=CN1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ethyl-3-(1H-imidazol-4-yl)propyl ether
FUB 465
FUB465

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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